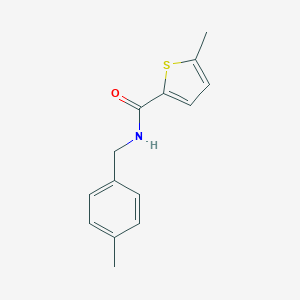![molecular formula C22H15F3N2O2S B446609 2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile CAS No. 514843-28-8](/img/structure/B446609.png)
2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile is a complex organic compound with the molecular formula C22H15F3N2O2S and a molecular weight of 428.43 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
The synthesis of 2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing and chemical synthesis.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical properties and applications.
Properties
IUPAC Name |
2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]-4-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2S/c1-29-19-8-7-14(12-28)9-16(19)13-30-21-18(11-26)17(15-5-3-2-4-6-15)10-20(27-21)22(23,24)25/h2-10,12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOVJOZPYQLCMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=C(C(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B446526.png)
![3-(3-bromo-4-methoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B446529.png)

![3-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446533.png)
![N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B446535.png)


![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B446540.png)
![Methyl 4-(2-chlorophenyl)-2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446541.png)
![Propyl 4-(4-butylphenyl)-5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446542.png)
![methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B446544.png)
![Ethyl 4-(3-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446546.png)
![Isopropyl 2-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-4-(4-cyclohexylphenyl)thiophene-3-carboxylate](/img/structure/B446548.png)
![METHYL 2-[({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE](/img/structure/B446549.png)
